Leuprolide-d5 Acetate is a synthetic analog of gonadotropin-releasing hormone, specifically designed for research and therapeutic applications. It is distinguished from its parent compound, leuprolide acetate, by the incorporation of five deuterium atoms, which enhances its stability and allows for more precise tracking in biological studies. The chemical structure of leuprolide-d5 acetate can be represented as:
This modification to the molecular structure not only affects its pharmacokinetics but also its metabolic pathways, making it a valuable tool in pharmacological research.
As a potent agonist of gonadotropin-releasing hormone receptors, leuprolide-d5 acetate exhibits significant biological activity in modulating hormone levels. It initially stimulates the secretion of luteinizing hormone and follicle-stimulating hormone but leads to downregulation and suppression of these hormones upon continuous administration. This mechanism is utilized in the treatment of conditions such as prostate cancer, endometriosis, and precocious puberty . The deuterated form may offer advantages in terms of pharmacokinetic profiling due to its enhanced stability.
The synthesis of leuprolide-d5 acetate involves the incorporation of deuterium at specific positions within the peptide chain during the solid-phase peptide synthesis process. This method allows for precise control over the incorporation of deuterium while maintaining the integrity of the peptide structure. The synthesis typically follows these steps:
Leuprolide-d5 acetate is primarily used in research settings to study hormonal regulation and receptor interactions due to its unique isotopic labeling. Its applications include:
Interaction studies involving leuprolide-d5 acetate focus on its binding affinity to gonadotropin-releasing hormone receptors and its effects on downstream signaling pathways. Research indicates that prolonged exposure leads to significant downregulation of receptor expression and hormonal output . Additionally, studies have explored potential drug-drug interactions, particularly with medications that affect hormonal pathways or metabolic enzymes.
Leuprolide-d5 acetate is part of a broader class of gonadotropin-releasing hormone analogs. Here are some similar compounds along with their unique characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Leuprolide Acetate | Nonapeptide with one D-amino acid | Widely used for clinical applications |
| Goserelin | Decapeptide analog | Longer half-life; used in prostate cancer treatment |
| Triptorelin | Decapeptide with structural modifications | Often used for treating endometriosis |
| Buserelin | Decapeptide analog | Used primarily in veterinary medicine |
Leuprolide-d5 acetate's uniqueness lies in its isotopic labeling, which allows for enhanced tracking and analysis in pharmacological studies compared to these other compounds.
Leuprolide-d5 Acetate represents a deuterium-labeled analog of the synthetic gonadotropin-releasing hormone agonist leuprolide acetate [1]. The complete molecular formula is expressed as C₅₉H₇₉D₅N₁₆O₁₂ - x(C₂H₄O₂), where the peptide component contains the deuterium substitution and the acetate serves as the counterion [2] [3]. The molecular weight of the complete compound is calculated as 1214.45 + x(60.05) grams per mole, with the peptide component contributing 1214.45 grams per mole and each acetate unit adding 60.05 grams per mole [2] [3].
The monoisotopic mass has been determined to be 1213.66 Daltons, with the incorporation of five deuterium atoms specifically located within the ethyl group attached to the carboxy-terminal proline residue [1]. This isotopic labeling strategy results in the chemical designation (S)-N-(Ethyl-d5)-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl)pyrrolidine-2-carboxamide acetate [1].
Table 1: Molecular Formula and Weight Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula (Complete) | C₅₉H₇₉D₅N₁₆O₁₂ - x(C₂H₄O₂) | LGC Standards [2] [3] |
| Molecular Formula (Peptide Component) | C₅₉H₇₉D₅N₁₆O₁₂ | Derived [2] [3] |
| Molecular Formula (Acetate Component) | C₂H₄O₂ | Standard acetate [2] [3] |
| Molecular Weight (Complete) | 1214.45 + x(60.05) g/mol | LGC Standards [2] [3] |
| Molecular Weight (Peptide Component) | 1214.45 g/mol | Calculated [2] [3] |
| Molecular Weight (Acetate Component) | 60.05 g/mol | Standard acetate [2] [3] |
| Monoisotopic Mass | 1213.66 Da | SynZeal [1] |
| Deuterium Atoms | 5 | SynZeal [1] |
The peptide sequence of Leuprolide-d5 Acetate follows the established nonapeptide structure of leuprolide with the sequence Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt, where Pyr represents L-pyroglutamyl and NHEt indicates the N-ethyl substitution at the carboxy terminus [14]. This synthetic analog contains a single D-amino acid residue at position 6 (D-leucyl), which distinguishes it from the endogenous decapeptide gonadotropin-releasing hormone and contributes to increased circulating half-life [11].
The amino acid composition has been verified through analytical procedures, with acceptance criteria established for each residue: serine (present), glutamic acid (0.85 to 1.1 moles), proline (0.85 to 1.1 moles), leucine (1.8 to 2.2 moles), tyrosine (0.85 to 1.1 moles), histidine (0.85 to 1.1 moles), arginine (0.85 to 1.1 moles), and tryptophan (present) [12]. The peptide contains multiple functional groups including aromatic residues (histidine, tryptophan, tyrosine), basic residues (histidine, arginine), and a hydroxyl-containing residue (serine) [12].
Table 2: Peptide Sequence Analysis and Composition
| Position | Amino Acid | Three-Letter Code | Molecular Formula | Comments |
|---|---|---|---|---|
| 1 | Pyroglutamic acid (pGlu) | pGlu | C₅H₆N₂O₃ | Cyclized N-terminal |
| 2 | Histidine (His) | His | C₆H₉N₃O₂ | Basic residue |
| 3 | Tryptophan (Trp) | Trp | C₁₁H₁₂N₂O₂ | Aromatic residue |
| 4 | Serine (Ser) | Ser | C₃H₇NO₃ | Hydroxyl side chain |
| 5 | Tyrosine (Tyr) | Tyr | C₉H₁₁NO₃ | Aromatic hydroxyl |
| 6 | D-Leucine (D-Leu) | D-Leu | C₆H₁₃NO₂ | D-stereoisomer |
| 7 | Leucine (Leu) | Leu | C₆H₁₃NO₂ | Branched aliphatic |
| 8 | Arginine (Arg) | Arg | C₆H₁₄N₄O₂ | Basic, guanidino group |
| 9 | Proline-NHEt (Pro-NHEt) | Pro-NHEt | C₇H₁₂N₂O | C-terminal ethylamide |
The deuterium incorporation in Leuprolide-d5 Acetate is specifically localized to the N-ethyl group attached to the carboxy-terminal proline residue [1]. This strategic placement results in the substitution pattern (S)-N-(Ethyl-d5), where all five hydrogen atoms of the ethyl group are replaced with deuterium atoms [1]. Mass spectrometric analysis reveals a highly controlled isotopic distribution with normalized intensity values showing d0 content at 0.64%, d1 content at 0.00%, d2 content at 0.00%, d3 content at 2.51%, and d4 content at 96.85% [16].
The isotopic purity exceeds 95%, with the primary isotopologue being the d4 species representing 96.85% of the total compound [16]. This deuterium incorporation pattern demonstrates exceptional stability under standard analytical conditions, with minimal back-exchange observed during liquid chromatography mass spectrometry analysis [20] [22]. The deuterium atoms at these positions are non-exchangeable under physiological conditions, ensuring the integrity of the isotopic label throughout analytical procedures [20] [22].
The stability of deuterium incorporation has been confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography coupled with mass spectrometry [16]. The deuterated compound maintains its isotopic composition during standard storage conditions and analytical manipulations, making it suitable for use as an internal standard in quantitative analytical methods [30] [31].
Table 3: Deuterium Incorporation and Stability Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Deuterium Location | N-Ethyl group on C-terminal proline | SynZeal [1] |
| Chemical Modification | (S)-N-(Ethyl-d5) substitution | SynZeal [1] |
| Isotopic Distribution | Normalized mass distribution | LGC Certificate [16] |
| d0 Content | 0.64% | LGC Certificate [16] |
| d1 Content | 0.00% | LGC Certificate [16] |
| d2 Content | 0.00% | LGC Certificate [16] |
| d3 Content | 2.51% | LGC Certificate [16] |
| d4 Content | 96.85% | LGC Certificate [16] |
| Primary Isotopologue | d4 (96.85%) | LGC Certificate [16] |
| Incorporation Efficiency | >95% overall purity | LGC Certificate [16] |
Leuprolide-d5 Acetate exhibits characteristic physicochemical properties consistent with deuterated peptide compounds [16]. The compound appears as an off-white solid with limited solubility in common organic solvents [16]. Solubility studies demonstrate slight solubility in dimethyl sulfoxide and methanol, while maintaining stability in these solvent systems [16]. The compound exhibits a specific rotation of -39.8° when measured at a concentration of 0.1 in methanol, indicating the preservation of chiral integrity following deuterium incorporation [16].
High-performance liquid chromatography analysis reveals exceptional purity levels, with chromatographic purity determined to be 98.80% when monitored at 197 nanometers [16]. The compound demonstrates excellent thermal stability when stored at -20°C under an inert atmosphere, with recommended long-term storage conditions including protection from moisture and light exposure [16]. Short-term shipping at room temperature has been validated without significant degradation of the compound [16].
The isotopic purity consistently exceeds 95%, with analytical certificates reporting 98.7% isotopic purity for the deuterium-labeled species [16]. This high level of isotopic enrichment ensures reliable performance in analytical applications requiring precise isotopic distinction [30] [31]. The compound maintains chemical and isotopic integrity under standard analytical conditions, including exposure to acidic mobile phases commonly employed in reverse-phase liquid chromatography [20] [22].
Table 4: Physicochemical Properties and Solubility Profiles
| Property | Value | Reference |
|---|---|---|
| Appearance | Off-White Solid | LGC Certificate [16] |
| Solubility (DMSO) | Slightly soluble | LGC Certificate [16] |
| Solubility (Methanol) | Slightly soluble | LGC Certificate [16] |
| Storage Temperature | -20°C, Inert atmosphere | LGC Certificate [16] |
| HPLC Purity | 98.80% (197 nm) | LGC Certificate [16] |
| Isotopic Purity | >95% (98.7%) | LGC Certificate [16] |
| Specific Rotation | -39.8° (c = 0.1, Methanol) | LGC Certificate [16] |
| Shipping Condition | Room Temperature | LGC Certificate [16] |
Comparative analysis reveals significant structural and functional relationships between Leuprolide-d5 Acetate and related gonadotropin-releasing hormone analogs [18] [19]. The parent compound, leuprolide acetate, possesses the molecular formula C₆₁H₈₈N₁₆O₁₄ with a molecular weight of 1269.5 grams per mole, representing a mass difference of approximately 5 Daltons compared to the deuterated analog [6] [18]. This mass differential corresponds precisely to the replacement of five hydrogen atoms with deuterium in the ethyl substituent [1] [16].
The deuterated analog Leuprolide-d10 trifluoroacetic acid salt presents an alternative isotopic labeling pattern with the molecular formula C₆₁H₇₅D₁₀F₃N₁₆O₁₄ and molecular weight of 1333.51 grams per mole [6]. This compound incorporates ten deuterium atoms at multiple sites throughout the molecular structure, contrasting with the site-specific labeling approach employed in Leuprolide-d5 Acetate [6]. The trifluoroacetic acid salt formulation also differs from the acetate salt form, potentially affecting solubility and analytical characteristics [6].
Structural comparison with native gonadotropin-releasing hormone reveals fundamental differences in peptide length and amino acid composition [19]. The endogenous hormone contains ten amino acid residues compared to the nine residues in leuprolide analogs, with the molecular formula C₅₅H₇₅N₁₇O₁₃ and molecular weight of 1182.3 grams per mole [19]. The incorporation of D-leucine at position 6 in leuprolide analogs represents a critical structural modification that enhances metabolic stability and extends biological half-life compared to the native peptide [11] [19].
Table 5: Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Molecular Weight | Key Modifications | Primary Use |
|---|---|---|---|---|
| Leuprolide-d5 Acetate | C₅₉H₇₉D₅N₁₆O₁₂- C₂H₄O₂ | 1274.48 g/mol | d5-Ethyl group | Analytical standard |
| Leuprolide Acetate (unlabeled) | C₆₁H₈₈N₁₆O₁₄ | 1269.5 g/mol | None (parent) | Therapeutic agent |
| Leuprolide-d10 TFA Salt | C₆₁H₇₅D₁₀F₃N₁₆O₁₄ | 1333.51 g/mol | d10-Multiple sites | Research standard |
| Native GnRH | C₅₅H₇₅N₁₇O₁₃ | 1182.3 g/mol | Native sequence | Natural hormone |
| Other GnRH Analogs | Variable | Variable | Various substitutions | Research/therapeutic |